

Sulfo-Cy3(Me)COOH TEA spectral properties and characteristics

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Compound of Interest

Compound Name: Sulfo-Cy3(Me)COOH TEA

Cat. No.: B15555576

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An In-depth Technical Guide to **Sulfo-Cy3(Me)COOH TEA**

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is paramount for the generation of reliable and reproducible data. This guide provides a comprehensive overview of the spectral properties and characteristics of **Sulfo-Cy3(Me)COOH TEA**, a fluorescent dye commonly utilized in biological and biochemical research.

Core Characteristics

Sulfo-Cy3(Me)COOH TEA is a water-soluble, amine-reactive fluorescent dye. The "Sulfo" group enhances its water solubility, making it particularly suitable for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents. The "COOH" (carboxyl) group can be activated to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on target molecules, such as the lysine residues of proteins, to form stable amide bonds. The "TEA" (triethylammonium) salt is a common counter-ion. This dye is part of the cyanine family, known for their high molar extinction coefficients and good quantum yields.

Spectral and Physicochemical Properties

The following table summarizes the key quantitative data for **Sulfo-Cy3(Me)COOH TEA**, providing a clear basis for experimental design and comparison with other fluorophores.

Property	Value	Reference
Excitation Maximum (λ_{max})	555 nm	
Emission Maximum (λ_{max})	569 nm	
Molar Extinction Coefficient	$\sim 150,000 \text{ cm}^{-1}\text{M}^{-1}$	
Molecular Weight	828.01 g/mol	
Reactive Group	Carboxylic Acid (COOH)	
Solubility	Water, DMF, DMSO	

Experimental Protocols

A typical application for **Sulfo-Cy3(Me)COOH TEA** is the fluorescent labeling of proteins. The following is a generalized protocol for protein conjugation. Note that the optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

- **Sulfo-Cy3(Me)COOH TEA**
- Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Activation reagents: N-hydroxysuccinimide (NHS) and a carbodiimide such as EDC
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography)

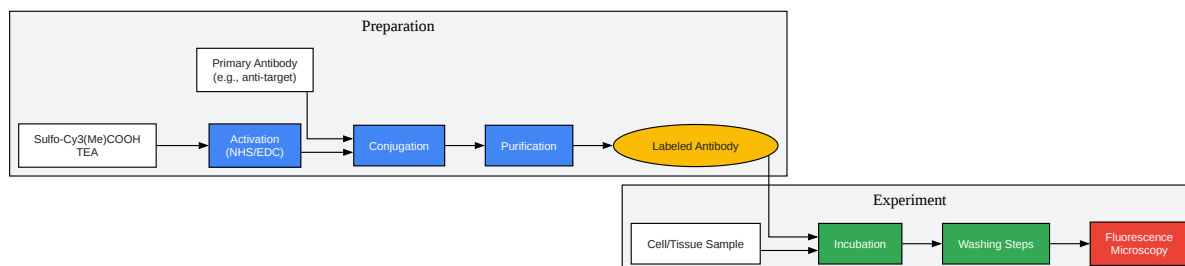
Procedure:

- Dye Activation:
 - Dissolve **Sulfo-Cy3(Me)COOH TEA** in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).

- In a separate reaction, activate the dye by adding a molar excess of NHS and EDC. The reaction is typically carried out for 1-2 hours at room temperature.
- Protein Preparation:
 - Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris or glycine) that would compete with the labeling reaction.
- Conjugation:
 - Add the activated Sulfo-Cy3 dye to the protein solution. The molar ratio of dye to protein will determine the degree of labeling and should be optimized for the specific application.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.
- Quenching:
 - Stop the reaction by adding a quenching buffer to consume any unreacted dye.
- Purification:
 - Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column. The first colored fraction to elute will typically be the labeled protein.
- Characterization:
 - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's excitation maximum (~555 nm).

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for labeling a primary antibody with **Sulfo-Cy3(Me)COOH TEA** and its subsequent use in immunofluorescence microscopy.



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Caption: Workflow for antibody labeling and immunofluorescence.

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